molecular formula C22H20ClN3O2 B11316462 5-chloro-3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11316462
M. Wt: 393.9 g/mol
InChI Key: GHKCCHGVLRUHRS-UHFFFAOYSA-N
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Description

5-Chloro-3,6-dimethyl-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide is an organic compound with a complex structure that includes a benzofuran core, a pyrazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Substitution Reactions: Chlorination and methylation reactions are carried out to introduce the chloro and methyl groups at specific positions on the benzofuran and pyrazole rings.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction between the benzofuran derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,6-dimethyl-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-Chloro-3,6-dimethyl-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-3,6-dimethyl-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3,6-dimethyl-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide
  • 5-Chloro-3,6-dimethyl-N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide
  • 5-Chloro-3,6-dimethyl-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide

Uniqueness

The uniqueness of 5-chloro-3,6-dimethyl-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H20ClN3O2/c1-13-4-6-16(7-5-13)12-26-20(8-9-24-26)25-22(27)21-15(3)17-11-18(23)14(2)10-19(17)28-21/h4-11H,12H2,1-3H3,(H,25,27)

InChI Key

GHKCCHGVLRUHRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C

Origin of Product

United States

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